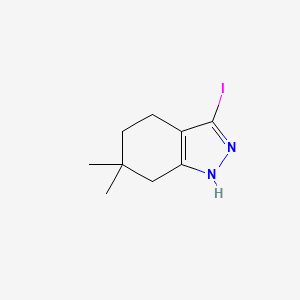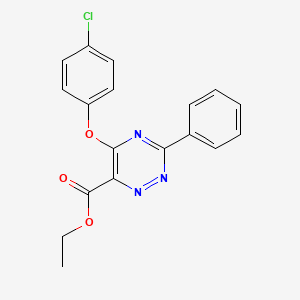![molecular formula C30H35N5O2S B2908434 N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477303-45-0](/img/structure/B2908434.png)
N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
The synthesis of N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple stepsThe reaction conditions typically involve the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but often include various substituted triazoles and adamantane derivatives.
科学的研究の応用
N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring facilitates the formation of non-covalent bonds with these targets, leading to inhibition or activation of various biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar compounds include other triazole derivatives like fluconazole and itraconazole, which are well-known antifungal agents. Compared to these compounds, N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its adamantane moiety, which imparts additional stability and lipophilicity . This makes it potentially more effective in crossing biological membranes and reaching its targets.
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of ongoing research.
特性
IUPAC Name |
N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O2S/c1-20-7-9-25(10-8-20)32-27(36)19-38-29-34-33-26(35(29)18-21-5-3-2-4-6-21)17-31-28(37)30-14-22-11-23(15-30)13-24(12-22)16-30/h2-10,22-24H,11-19H2,1H3,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOLMMSMNPUTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2908351.png)
![N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2908352.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide](/img/structure/B2908353.png)
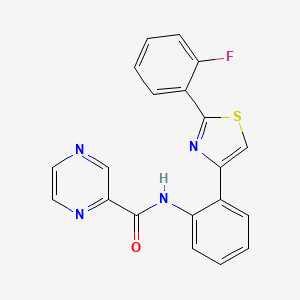
![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2908357.png)
![(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2908359.png)
![4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B2908360.png)
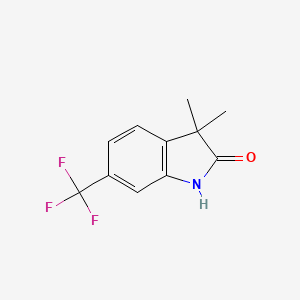
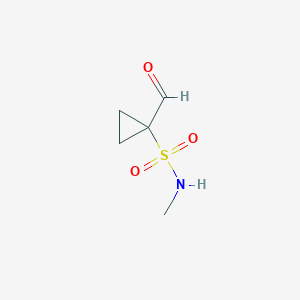
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2908367.png)


